![molecular formula C16H20Cl2N4O2 B610116 Piribedil dihydrochloride CAS No. 1451048-94-4](/img/structure/B610116.png)
Piribedil dihydrochloride
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Overview
Description
Piribedil dihydrochloride is a D2/D3 dopamine receptor agonist . It has been shown to have a D3 selectivity demonstrated in vitro . The CAS Number is 1451048-94-4 . It is soluble in water up to 25 mM .
Molecular Structure Analysis
Piribedil dihydrochloride has a molecular formula of C16H18N4O2 . Its average mass is 298.340 Da and its monoisotopic mass is 298.142975 Da .Physical And Chemical Properties Analysis
Piribedil dihydrochloride is a solid substance . It is soluble in water up to 25 mM .Scientific Research Applications
Treatment of Parkinson’s Disease
Piribedil dihydrochloride is widely used in the treatment of Parkinson’s disease. It acts as a non-ergot partial dopamine D2/D3-selective agonist, which helps improve parkinsonian motor symptoms . Randomized double-blind studies show that piribedil (150–300 mg/day, three times daily) is superior to placebo in improving motor disability in early Parkinson disease patients .
Management of Levodopa-Induced Motor Complications
While randomized controlled trials are not available to assess the effect of piribedil in managing levodopa-induced motor complications, it is suggested that piribedil may have potential in this area .
Treatment of Non-Motor Symptoms of Parkinson’s Disease
Preliminary clinical studies suggest that piribedil may improve non-motor symptoms of Parkinson’s disease, such as apathy . However, confirmatory trials are needed to establish this application.
Enhanced Brain Delivery
Piribedil dihydrochloride has been used in the development of methyl cellulose-based nasal in situ gels to enhance its delivery to the brain . This method of delivery is advantageous when compared to the currently practiced oral therapy .
Treatment of Apathy
Piribedil has shown potential in the treatment of apathy, a condition often associated with Parkinson’s disease .
Research into Dopaminergic and Alpha-2 Adrenergic Properties
The unique combination of piribedil’s D2 dopaminergic and alpha-2 adrenergic properties is a subject of ongoing research to better understand its antiparkinsonian profile .
Mechanism of Action
Target of Action
Piribedil dihydrochloride primarily targets the Dopamine D2 and D3 receptors . These receptors play a crucial role in the dopaminergic system, which is involved in a variety of brain functions including motor control, reward, and cognition.
Mode of Action
Piribedil dihydrochloride acts as a non-ergot partial dopamine D2/D3-selective agonist . This means it binds to the dopamine D2 and D3 receptors, mimicking the action of dopamine, which is a neurotransmitter that helps regulate movement, mood, and reward. Additionally, Piribedil also blocks alpha2-adrenoreceptors .
Biochemical Pathways
It is known that the drug’s agonistic action on the dopamine d2 and d3 receptors influences the dopaminergic signaling pathways . This can lead to improvements in motor symptoms in conditions like Parkinson’s disease, where there is a deficiency of dopamine.
Pharmacokinetics
It is known that the drug is used in an extended-release oral formulation . This suggests that the drug is designed for slow and sustained release in the body, which could potentially enhance its bioavailability and therapeutic effect.
Result of Action
The molecular and cellular effects of Piribedil’s action primarily involve the enhancement of dopaminergic signaling due to its agonistic action on the dopamine D2 and D3 receptors . This can lead to improvements in motor control and other dopamine-regulated functions. In the context of Parkinson’s disease, this can result in reduced motor symptoms .
Action Environment
The efficacy and stability of Piribedil dihydrochloride can be influenced by various environmental factors. For instance, the presence of other medications can impact the drug’s effectiveness through potential drug-drug interactions . Additionally, individual patient factors such as age, overall health status, and the presence of other medical conditions can also influence the drug’s action and efficacy.
Safety and Hazards
properties
IUPAC Name |
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]pyrimidine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2.2ClH/c1-4-17-16(18-5-1)20-8-6-19(7-9-20)11-13-2-3-14-15(10-13)22-12-21-14;;/h1-5,10H,6-9,11-12H2;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTXWEVPOJXPWAD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4=NC=CC=N4.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20Cl2N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Piribedil dihydrochloride |
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